N-[3-(1H-benzimidazol-2-yl)propyl]-1-methyl-1H-indazole-3-carboxamide
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Overview
Description
N-[3-(1H-benzimidazol-2-yl)propyl]-1-methyl-1H-indazole-3-carboxamide is a complex organic compound that features both benzimidazole and indazole moieties. These heterocyclic structures are known for their significant pharmacological activities, making this compound a subject of interest in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-benzimidazol-2-yl)propyl]-1-methyl-1H-indazole-3-carboxamide typically involves multiple steps:
Formation of Benzimidazole Moiety: The benzimidazole ring is usually synthesized by condensing o-phenylenediamine with formic acid or its equivalents.
Formation of Indazole Moiety: The indazole ring can be synthesized through cyclization reactions involving hydrazines and ketones.
Linking the Moieties:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-benzimidazol-2-yl)propyl]-1-methyl-1H-indazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
N-[3-(1H-benzimidazol-2-yl)propyl]-1-methyl-1H-indazole-3-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-(1H-benzimidazol-2-yl)propyl]-1-methyl-1H-indazole-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways involved in cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like thiabendazole and albendazole share the benzimidazole moiety and exhibit similar biological activities.
Indazole Derivatives: Compounds such as indomethacin and lonidamine share the indazole moiety and have similar pharmacological properties.
Uniqueness
N-[3-(1H-benzimidazol-2-yl)propyl]-1-methyl-1H-indazole-3-carboxamide is unique due to its combined benzimidazole and indazole structures, which may confer a broader range of biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C19H19N5O |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)propyl]-1-methylindazole-3-carboxamide |
InChI |
InChI=1S/C19H19N5O/c1-24-16-10-5-2-7-13(16)18(23-24)19(25)20-12-6-11-17-21-14-8-3-4-9-15(14)22-17/h2-5,7-10H,6,11-12H2,1H3,(H,20,25)(H,21,22) |
InChI Key |
OOHUHLVTWDEFQR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)C(=O)NCCCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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